
Spegatrine
Übersicht
Beschreibung
Spegatrine is an α1- and α2-adrenergic receptor antagonist isolated from Rauvolfia verticillata . Its dimer, dispegatrine, has a greater antagonist affinity for α-adrenergic receptors .
Synthesis Analysis
The total synthesis of Spegatrine has been achieved through a nature-inspired and convergent manner . A late-stage thallium (III) acetate mediated intermolecular oxidative coupling was employed to construct the C(9)-C(9’) bond with complete regio- and stereocontrol . This strategy completed the first total synthesis of the monomer spegatrine as well as the dimer P(S)-(+)-dispegatrine .
Molecular Structure Analysis
Spegatrine has a molecular formula of C20H25N2O2+ . The InChI representation is InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 . The Canonical SMILES representation is CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C .
Physical And Chemical Properties Analysis
Spegatrine has a molecular weight of 325.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 325.191603044 g/mol and the Monoisotopic Mass is also 325.191603044 g/mol . The Topological Polar Surface Area is 56.2 Ų .
Wissenschaftliche Forschungsanwendungen
Anti-Plasmodial Activity
Spegatrine has been identified for its potential in treating malaria through its anti-plasmodial activity. This application utilizes the parasite lactate dehydrogenase (pLDH) assay to determine its effectiveness .
Adrenergic Receptor Antagonism
As an α1-and α2-adrenergic receptor antagonist, Spegatrine is isolated from Rauvolfia verticillata and has implications in cardiovascular research, particularly in blood pressure regulation .
Antioxidant Properties
Studies have identified Spegatrine as a main antioxidant compound, which suggests its use in combating oxidative stress-related diseases .
Antitrypanosomal Activity
Spegatrine has shown high antitrypanosomal activity, indicating its potential use in treating diseases caused by Trypanosoma parasites, such as sleeping sickness .
Wirkmechanismus
Target of Action
Spegatrine is an α1- and α2-adrenergic receptor antagonist . These receptors are primarily found in the smooth muscles of blood vessels and the heart, where they play a crucial role in regulating blood pressure and heart rate.
Mode of Action
As an antagonist, Spegatrine binds to α1- and α2-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline . This prevents the usual constrictive effect these substances have on blood vessels, leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Spegatrine is the adrenergic signaling pathway. By blocking α1- and α2-adrenergic receptors, Spegatrine disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This results in a decrease in intracellular calcium levels, leading to relaxation of smooth muscle cells in the blood vessels and a subsequent decrease in blood pressure .
Pharmacokinetics
It is also likely to be subject to extensive first-pass metabolism, further reducing its bioavailability .
Result of Action
The primary result of Spegatrine’s action is a decrease in blood pressure. This is due to its antagonistic effect on α1- and α2-adrenergic receptors, leading to vasodilation and a decrease in peripheral vascular resistance .
Action Environment
The action of Spegatrine can be influenced by various environmental factors. For instance, the presence of other drugs that affect adrenergic signaling can potentiate or diminish its effects. Additionally, physiological conditions such as pH and temperature can impact the stability and efficacy of Spegatrine .
Safety and Hazards
When handling Spegatrine, it is advised to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYYDUNWITJSJ-SYMHJQAPSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spegatrine | |
CAS RN |
47326-53-4 | |
| Record name | Spegatrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Spegatrine?
A1: Spegatrine is a quaternary alkaloid known to interact with α-adrenoceptors. Specifically, it acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors []. This means it blocks the action of neurotransmitters like norepinephrine at these receptors.
Q2: How does the dimeric form of Spegatrine, Dispegatrine, compare in its activity to the monomeric form?
A2: Dispegatrine, formed by a covalent bond between two Spegatrine molecules at the 9' carbon position [], exhibits a higher affinity for both α1- and α2-adrenoceptors compared to Spegatrine. Studies have shown Dispegatrine to be 3-4 times more potent than Spegatrine in antagonizing the effects of clonidine, an α2-adrenoceptor agonist [].
Q3: What is the chemical structure of Spegatrine and what is its molecular weight?
A3: Spegatrine is a quaternary indole alkaloid. While its exact molecular formula isn't explicitly stated in the provided abstracts, its molecular weight is identified as 352.2 g/mol []. This information, along with spectral data (UV, IR, MS, 1H NMR, and 13C NMR) has been used to characterize its structure [, ].
Q4: Has Spegatrine been identified in any specific plant species, and have other compounds been found alongside it?
A4: Yes, Spegatrine has been isolated from several plant species. It was first discovered in the trunk bark of Aspidosperma spegazzinii []. It has also been found in Rauvolfia verticillata var. hainanensis [], Rauvolfia caffra [, ], and Tabernaemontana contorta []. In these plants, it often coexists with other alkaloids like ajmaline, villosimine, and its dimer, Dispegatrine [].
Q5: Has Spegatrine demonstrated any antioxidant activity?
A5: Yes, recent research suggests that Spegatrine possesses antioxidant properties. In a study on Rauvolfia caffra, Spegatrine was identified as a major antioxidant component, displaying significant DPPH free radical scavenging activity and reducing power [].
Q6: What types of studies have been conducted to understand the effects of Spegatrine?
A6: Research on Spegatrine has employed various techniques. These include radioligand binding experiments to assess its affinity for α-adrenoceptors, bioassays using rat tissues (vas deferens, anococcygeus muscle) to evaluate its antagonistic effects, and chemical characterization utilizing spectroscopic methods like UV, IR, MS, 1H NMR, and 13C NMR [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





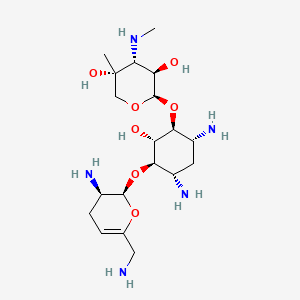
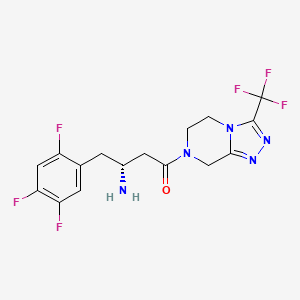
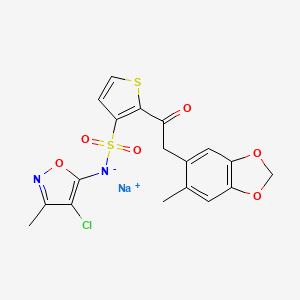
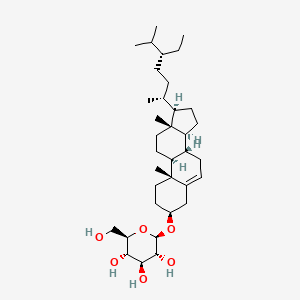
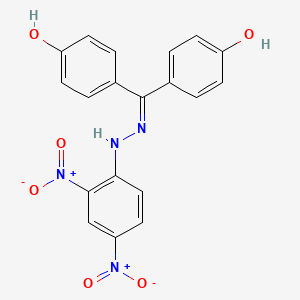
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1681004.png)
![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)